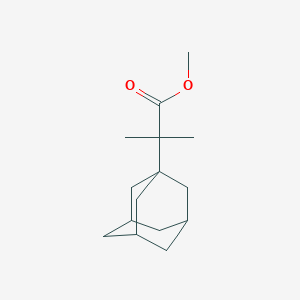
Methyl 2-(1-adamantyl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-adamantyl)-2-methylpropanoate is a chemical compound that belongs to the class of adamantane derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In
Mécanisme D'action
The mechanism of action of Methyl 2-(1-adamantyl)-2-methylpropanoate is not fully understood. However, it has been suggested that it may act through the inhibition of specific enzymes or receptors in the body. For example, in cancer treatment, it has been proposed that Methyl 2-(1-adamantyl)-2-methylpropanoate may act through the inhibition of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
Methyl 2-(1-adamantyl)-2-methylpropanoate has been shown to have various biochemical and physiological effects. In cancer treatment, it has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, it has been shown to reduce the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, it has been found to protect dopaminergic neurons from oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(1-adamantyl)-2-methylpropanoate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily achieved through simple purification techniques. It is also stable under normal laboratory conditions, making it suitable for long-term storage. However, one limitation of Methyl 2-(1-adamantyl)-2-methylpropanoate is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of Methyl 2-(1-adamantyl)-2-methylpropanoate. In the pharmaceutical industry, further research is needed to determine its potential as a drug candidate for the treatment of various diseases. In materials science, it can be explored for its potential use in the synthesis of novel materials with unique properties. Additionally, further studies are needed to better understand its mechanism of action and to design experiments to study its effects.
Méthodes De Synthèse
The synthesis of Methyl 2-(1-adamantyl)-2-methylpropanoate involves the reaction between 1-adamantanecarboxylic acid and methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate ester, which is then converted into the final product through acid-catalyzed esterification. The yield of the reaction is typically high, and the purity of the product can be easily achieved through simple purification techniques such as recrystallization.
Applications De Recherche Scientifique
Methyl 2-(1-adamantyl)-2-methylpropanoate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In the field of agrochemicals, it has been studied for its pesticidal and herbicidal properties. In materials science, it has been explored for its potential use in the synthesis of novel materials with unique properties.
Propriétés
Nom du produit |
Methyl 2-(1-adamantyl)-2-methylpropanoate |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
methyl 2-(1-adamantyl)-2-methylpropanoate |
InChI |
InChI=1S/C15H24O2/c1-14(2,13(16)17-3)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3 |
Clé InChI |
MZQFZCCCSBHNAZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
SMILES canonique |
CC(C)(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)

![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)

![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)

![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)

![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)

![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)